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DL-METHIONINE (3,3,4,4-D4)

Cat. No.: B1579920
M. Wt: 153.24
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Enrichment in Methionine Research

The enrichment of methionine with deuterium, a stable isotope of hydrogen, offers several advantages for research. When cells are cultured in a medium containing deuterated water (D₂O), deuterium is incorporated into non-essential amino acids during their synthesis. nih.gov This labeling of amino acids allows for the quantification of protein turnover. nih.gov

In the context of methionine, deuterium labeling is particularly useful for several reasons:

Metabolic Tracing: Deuterated methionine serves as an excellent tracer for studying the methionine cycle and one-carbon metabolism. creative-proteomics.com These pathways are fundamental to numerous cellular processes, including DNA methylation and the synthesis of phospholipids.

Mass Spectrometry Analysis: The increased mass of deuterated methionine allows for its clear distinction from the naturally occurring, unlabeled form in mass spectrometry analyses. nih.govrestek.com This enables precise quantification of the labeled molecule and its metabolic products.

Minimal Perturbation: Since deuterium is a stable isotope and behaves chemically similarly to hydrogen, its incorporation into methionine does not significantly alter the molecule's biological activity. diagnosticsworldnews.com This ensures that the observed metabolic processes are representative of the normal physiological state.

Enhanced Signal in Specific Analyses: In certain analytical techniques like stimulated Raman scattering (SRS) microscopy, the carbon-deuterium (C-D) bond provides a unique vibrational signature that can be used to image the uptake and distribution of deuterated methionine in living cells and tissues with subcellular resolution. nih.govnih.govresearchgate.net

Overview of Research Utility for DL-METHIONINE (3,3,4,4-D4)

DL-METHIONINE (3,3,4,4-D4) is a valuable tool with a range of applications in scientific research, primarily centered around its use as a stable isotope-labeled internal standard and a tracer in metabolic studies.

Research ApplicationDescriptionAnalytical Techniques
Metabolic Flux Analysis Used to track the flow of methionine through various metabolic pathways, such as the methionine cycle and transsulfuration pathway. creative-proteomics.comMass Spectrometry (MS) creative-proteomics.com
Protein Turnover Studies Enables the measurement of protein synthesis and degradation rates by monitoring the incorporation of the labeled amino acid into proteins over time. ckisotopes.comMass Spectrometry (MS) ckisotopes.com
Quantitative Proteomics Serves as an internal standard for the accurate quantification of proteins and peptides in complex biological samples. nih.govMass Spectrometry (MS) nih.gov
Bioimaging Utilized in advanced imaging techniques to visualize the uptake and distribution of methionine in cells and tissues. nih.govnih.govresearchgate.netStimulated Raman Scattering (SRS) Microscopy nih.govnih.govresearchgate.net

Detailed research findings have demonstrated the utility of deuterated methionine in various contexts. For instance, studies have used deuterated methionine to investigate metabolic reprogramming in cancer cells, which often exhibit an increased dependence on this amino acid. creative-proteomics.com Furthermore, the use of deuterated methionine in conjunction with SRS microscopy has allowed for the direct visualization of metabolic heterogeneity within tissues at a subcellular level, providing new insights into cell-to-cell differences in metabolic activity. nih.govnih.govresearchgate.net

Properties

Molecular Weight

153.24

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies

The creation of DL-Methionine (3,3,4,4-d4) involves precise chemical methodologies to ensure the accurate placement of deuterium (B1214612) atoms.

Chemical Synthesis Pathways from Deuterated Precursors

The industrial production of DL-methionine typically follows chemical synthesis routes, which are generally considered more economical than biological methods. redalyc.org These routes often utilize raw materials like acrolein, methyl mercaptan, and hydrogen cyanide. redalyc.org Adaptations of the Strecker synthesis are common, producing a racemic mixture of D- and L-isomers. redalyc.org

For the isotopically labeled DL-Methionine (3,3,4,4-d4), the synthesis involves starting with deuterated precursors. The core structure of methionine is 2-amino-4-(methylthio)butanoic acid. isotope.com The deuterium atoms in DL-Methionine (3,3,4,4-d4) are specifically located at the 3 and 4 positions of the carbon chain, creating a stable isotopic label. vulcanchem.com One general pathway for synthesizing DL-methionine involves the condensation of a halide derivative of beta-hydroxyethyl methyl sulphide with an alkali metal derivative of a lower alkyl ester of alpha-cyano acetic acid. google.com This is followed by a series of reactions including conversion to a hydrazide, then an azide, and finally hydrolysis to yield DL-methionine. google.com To produce the deuterated version, the precursor molecules would need to contain deuterium at the positions that will become the 3 and 4 carbons of the final methionine molecule.

Isotopic Purity and Enrichment Assessment

Ensuring the quality of DL-Methionine (3,3,4,4-d4) is paramount for its use in research. This involves a detailed assessment of both its chemical and isotopic purity.

Determining the isotopic enrichment and purity of deuterated compounds like DL-Methionine (3,3,4,4-d4) is crucial for their application in fields such as metabolic research and quantitative mass spectrometry. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a robust strategy for this evaluation. rsc.org HR-MS can be used to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule, while NMR confirms the specific positions of the deuterium labels and the structural integrity of the compound. rsc.org For instance, a study evaluating various deuterated compounds found isotopic purities ranging from 94.7% to 99.9%. rsc.org Commercially available DL-Methionine (3,3,4,4-d4) is often specified with a chemical purity of 98% and an isotopic enrichment that is also high. isotope.com

Analytical TechniquePurposeTypical Purity Levels
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic enrichment by analyzing mass distribution.Can achieve >99% isotopic purity assessment.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the position of deuterium labels and structural integrity.Verifies isotopic enrichment and structure. rsc.org
High-Performance Liquid Chromatography (HPLC)Assesses chemical purity by separating the compound from impurities.Often used to confirm chemical purity >98%.

Considerations for Isotopic Stability and Exchange

The stability of the deuterium labels in DL-Methionine (3,3,4,4-d4) is a critical factor for the reliability of studies using this compound. The deuterium atoms are placed on the carbon backbone at the 3 and 4 positions, forming stable carbon-deuterium bonds. vulcanchem.com This placement is crucial as it minimizes the likelihood of isotopic exchange with protons from the surrounding environment, such as in aqueous solutions.

In various biological studies, the deuterium atoms at these positions have been shown to be stable and are incorporated into downstream metabolites, allowing for the tracing of the methionine backbone. For example, when D,L-[3,3,4,4-²H₄]Methionine was fed to plants, the deuterium atoms were tracked into more complex molecules. tandfonline.com However, it is important to note that under certain biological or chemical conditions, the loss of a deuterium atom can occur. For instance, in the biosynthesis of some plant metabolites, a deuterium atom at the C-2' position (derived from the C-3 or C-4 of methionine) was lost. tandfonline.com Proper storage conditions, such as at room temperature away from light and moisture, are also important to maintain the integrity of the compound. isotope.comisotope.com

Analytical Methodologies for Dl Methionine 3,3,4,4 D4 in Complex Biological Matrices

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technique for the analysis of amino acids due to its high sensitivity and specificity. creative-proteomics.com When coupled with chromatographic separation, it allows for the robust analysis of compounds like DL-Methionine (3,3,4,4-D4) in intricate biological environments.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for amino acid analysis. creative-proteomics.com It is particularly advantageous for analyzing polar, non-volatile compounds like methionine directly, often without the need for chemical derivatization. restek.com In complex biological matrices such as human plasma, LC-MS methods have been developed for the simultaneous determination of multiple amino acids, including methionine. nih.gov The use of stable isotope-labeled internal standards, such as DL-Methionine (3,3,4,4-D4), is a special feature of MS detection that significantly improves reproducibility and reliability compared to methods using a single, non-isotopic internal standard. nih.gov

Methodologies often employ reversed-phase liquid chromatography for separation, coupled with a mass spectrometer for detection. nih.gov For instance, a method for determining free methionine in human blood plasma used reversed-phase chromatography in an isocratic mode with a mobile phase of 75 mM ammonium acetate (pH 7.4) containing 2% methanol. rsc.org The development of an LC-MS/MS-based method for the simultaneous determination of L- and D-amino acids in complex biological matrices like food and feed highlights the versatility of this approach. mdpi.com This method utilized deuterated hydrochloric acid for sample hydrolysis to eliminate racemization-induced bias. mdpi.com

Table 1: Example LC-MS Parameters for Amino Acid Analysis

ParameterConditionSource
Chromatography Reversed-Phase or HILIC rsc.orgresearchgate.net
Mobile Phase Ammonium Acetate Buffer with Methanol rsc.org
Detection Mode Positive Electrospray Ionization (ESI) nih.gov
Internal Standard Stable Isotope-Labeled Amino Acid restek.comnih.gov
Application Quantification in Plasma, Tissues, Milk nih.govacs.org

Gas chromatography-mass spectrometry (GC-MS) is another key technique for amino acid analysis. creative-proteomics.com However, due to the polar, zwitterionic, and non-volatile nature of amino acids, they require chemical derivatization to increase their volatility and thermal stability for GC analysis. chromatographyonline.comnih.govthermofisher.com Common derivatization methods include silylation, alkylation, and acylation. creative-proteomics.com

Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comnih.gov For example, a method for the simultaneous determination of methionine and methionine sulfoxide (B87167) in blood plasma involved derivatization to their corresponding tert-butyldimethylsilyl derivatives using MTBSTFA. researchgate.net Another approach involves a two-step derivatization where amino acids are first converted to their methyl esters and then to their pentafluoropropionyl (PFP) derivatives. nih.gov This method allows for the in situ preparation of deuterated methyl esters of amino acids to be used as internal standards. nih.gov

A study of deuterated amino acids as their trimethylsilyl derivatives showed that while there was no evidence of GC fractionation for carbon-13 enriched amino acids, deuterated compounds often had measurably shorter retention times than their protium analogs. oup.com This retention time difference was found to be roughly proportional to the number of deuterium (B1214612) atoms present. oup.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentDerivative FormedKey Features
MSTFA Trimethylsilyl (TMS)Forms volatile by-products that elute with the solvent front. thermofisher.com
MTBSTFA tert-Butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives. researchgate.net
Triethyloxonium salts (TEOT) Ethyl-derivativesCan be handled in water; by-products do not interfere with GC-MS analysis. chromatographyonline.com
Pentafluoropropionic anhydride (PFPA) Pentafluoropropionyl (PFP)Used after esterification; derivatives are stable and suitable for high-throughput analysis. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for providing structural information and enhancing selectivity in complex mixtures. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of DL-Methionine (3,3,4,4-D4)) is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure.

For natural methionine (protonated molecule, m/z 150), fragmentation often involves the loss of formic acid (46 Da) or ammonia (17 Da). uni-muenster.de Another characteristic fragmentation is the loss of the methyl thiol group (CH₃SH, 48 Da). uni-muenster.de In peptides containing methionine, the side chain can also undergo specific fragmentation. nih.gov For DL-Methionine (3,3,4,4-D4), the precursor ion would have a higher mass due to the four deuterium atoms. The fragmentation pattern would be expected to be similar to unlabeled methionine, but the fragments containing the deuterated ethyl group would be shifted by +4 Da. This predictable mass shift allows for the clear differentiation of the labeled compound from its endogenous counterpart and other interfering substances.

The development of fixed-charge derivatization techniques can direct the fragmentation process. For instance, derivatizing the methionine side chain to create a fixed-charge sulfonium ion can lead to the exclusive loss of the derivatized side chain, forming a single, characteristic product ion, which is useful for selective identification from complex mixtures. researchgate.net

One of the most critical applications of DL-Methionine (3,3,4,4-D4) is its use as an internal standard for the accurate quantification of endogenous methionine. iroatech.comlumiprobe.com In quantitative mass spectrometry, an internal standard is a compound of a known concentration added to a sample before analysis to correct for variability during sample preparation, chromatography, and detection. iroatech.com

Stable isotope-labeled compounds are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to their endogenous counterparts (the analyte). iroatech.comoup.com This ensures they behave similarly during extraction, derivatization, and chromatographic separation, effectively correcting for sample loss or degradation. iroatech.comnih.gov However, their difference in mass allows them to be distinguished by the mass spectrometer. iroatech.com The use of a separate, chemically identical internal standard for each measured amino acid can eliminate issues related to differential ionization efficiency in the MS source. nih.gov This isotope dilution mass spectrometry (IDMS) approach offers superior accuracy, precision, and sensitivity compared to traditional methods. rsc.orgsepscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure and dynamics. frontiersin.orgnih.gov It can be used to analyze metabolites directly in biological samples, often with minimal sample preparation. nih.gov The use of isotope labeling, including deuterium, significantly enhances the utility of NMR in metabolic studies. nih.gov

In the context of DL-Methionine (3,3,4,4-D4), NMR can be used to trace its metabolic fate. For instance, ²H NMR spectroscopy has been employed to study the hepatic metabolism of deuterated D-methionine in intact, anesthetized rats. nih.gov Such studies can monitor the rate of formation of labeled metabolites, providing insights into metabolic pathways. nih.gov Furthermore, specific labeling of methionine with isotopes like ¹³C and ²H can be used in protein NMR studies to probe protein dynamics, interactions, and conformational changes. acs.orgnih.gov

The ¹H NMR spectrum of unlabeled methionine in D₂O shows characteristic signals for the S-methyl protons (~2.14 ppm), the methylene protons (~2.23 and ~2.64 ppm), and the alpha-proton (~3.86 ppm). chemicalbook.comresearchgate.net For DL-Methionine (3,3,4,4-D4), the signals corresponding to the protons at the 3 and 4 positions (the methylene groups) would be absent or significantly reduced in the ¹H NMR spectrum due to the substitution with deuterium, providing a clear spectral signature for the labeled compound.

Method Development and Validation for Tracer Studies

Tracer studies, which use isotopically labeled compounds to follow metabolic pathways, require rigorously developed and validated analytical methods. DL-Methionine (3,3,4,4-D4) is an ideal tracer for investigating methionine metabolism.

Method development begins with optimizing sample preparation to efficiently extract the analyte and internal standard from the biological matrix (e.g., plasma, tissue). nih.gov This is followed by the optimization of chromatographic conditions to achieve good separation from interfering components and the fine-tuning of mass spectrometer parameters for maximum sensitivity and specificity. restek.com

Validation ensures the analytical method is reliable and reproducible. Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

Recovery: The efficiency of the extraction procedure. rsc.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

A pharmacokinetic study in rats utilized deuterium-labeled methionine to simultaneously determine the plasma concentrations of the administered compound and its metabolites, demonstrating how such validated methods can be applied to assess metabolic processes like remethylation. nih.gov Similarly, methods have been developed to accurately quantify methionine oxidation in proteins by using stable isotope labeling to differentiate between endogenous oxidation and artifacts introduced during sample preparation. nih.govacs.orgsemanticscholar.org

Sample Preparation Techniques for Deuterated Methionine Analysis

The primary objective of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances, such as proteins, lipids, and salts, which can compromise the analytical results. For the analysis of amino acids like methionine and its deuterated analogues in biological fluids, protein precipitation is the most widely employed technique due to its simplicity, speed, and effectiveness creative-proteomics.comnih.govresearchgate.net.

Protein Precipitation: This technique involves the addition of a precipitating agent to the biological sample (e.g., plasma, serum) to denature and precipitate the abundant proteins abcam.com. After centrifugation, the clear supernatant containing the analyte is collected for analysis. Common precipitating agents include organic solvents and strong acids nih.gov.

Organic Solvents: Acetonitrile, methanol, and acetone are frequently used. They are typically added in a specific ratio to the sample volume (e.g., 3:1 or 4:1, solvent:sample) mdpi.combiosyn.com. Acetonitrile is particularly effective at precipitating proteins while keeping small molecules like amino acids in solution researchgate.net. Methanol is also a viable option and is noted for its cost-effectiveness and efficiency in proteomics workflows abcam.comsciex.com.

Acid Precipitation: Trichloroacetic acid (TCA), perchloric acid (PCA), and sulfosalicylic acid are common choices creative-proteomics.commdpi.com. These acids effectively denature proteins, leading to their precipitation. A typical procedure involves adding an equal volume of 10% TCA to the plasma sample, followed by vortexing and centrifugation mdpi.com. Sulfosalicylic acid has also been successfully used to prepare plasma samples for amino acid analysis restek.com.

The selection of the precipitating agent can influence recovery and the extent of matrix effects. Therefore, the choice of agent and the solvent-to-sample ratio should be carefully optimized during method development.

Table 1: Comparison of Common Protein Precipitation Techniques for Biological Sample Preparation

Technique Precipitating Agent Typical Protocol Advantages Disadvantages
Organic Solvent Precipitation Acetonitrile, Methanol, or Acetone Add 3-4 volumes of cold solvent to 1 volume of sample, vortex, incubate at low temperature, then centrifuge. Simple, fast, effective for many small molecules, compatible with reversed-phase LC. May not remove all interfering substances, potential for analyte co-precipitation.
Acid Precipitation Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) Add an equal volume of 5-10% acid solution to the sample, vortex, then centrifuge. Highly effective protein removal. Can introduce strong acids into the sample which may need to be removed or neutralized before LC-MS analysis.
Acid Precipitation Sulfosalicylic Acid Mix sample with a solution of the acid (e.g., 30%), centrifuge to pellet proteins. Effective protein removal. Requires careful pH control and potential for ion suppression in ESI-MS.

Other Techniques: While less common for routine amino acid analysis, other techniques like solid-phase extraction (SPE) and ultrafiltration can also be utilized. SPE can provide a cleaner extract by selectively retaining the analyte on a sorbent while interferences are washed away researchgate.netnih.gov. Ultrafiltration uses a semi-permeable membrane to separate proteins from smaller molecules based on size creative-proteomics.com. These methods can be more time-consuming and costly but may be necessary for particularly challenging matrices or when lower detection limits are required.

Optimization of Chromatographic and Spectrometric Parameters

Following sample preparation, the extract is analyzed by LC-MS/MS. The optimization of both chromatographic separation and mass spectrometric detection is crucial for achieving accurate and reliable quantification. DL-METHIONINE (3,3,4,4-D4) is typically used as an internal standard, meaning it co-elutes with the endogenous, non-labeled methionine, and their respective signals are used to calculate the concentration.

Chromatographic Optimization: The goal of chromatography is to separate the analyte from other components in the extract to reduce matrix effects and ensure accurate detection. For underivatized amino acids, which are polar compounds, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with specific columns are often employed nih.gov.

Column Selection: An Intrada Amino Acid column or a C18 column designed for polar analytes (e.g., Acquity Premier CSH C18) can provide good retention and peak shape nih.gov.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (A) and an organic component (B), often with additives to improve ionization and peak shape. For example, water with 0.1% formic acid or 100 mM ammonium formate as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B nih.gov.

Gradient Elution: A gradient elution, where the proportion of the organic mobile phase is changed over time, is typically used to ensure the separation of various amino acids and other endogenous compounds within a reasonable run time nih.govnih.gov. A total run time of under 15 minutes is common for targeted amino acid analysis nih.gov.

Table 2: Example of Optimized Chromatographic Parameters for Amino Acid Analysis

Parameter Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC)
Column Intrada Amino Acid, 50 x 3 mm, 3 µm
Mobile Phase A Water with 100 mM Ammonium Formate
Mobile Phase B Acetonitrile:Water:Formic Acid (95:5:0.3, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Gradient Optimized for separation of target analytes (e.g., 92% B to 70% B over several minutes)

Spectrometric Optimization: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, provides high selectivity and sensitivity for quantification anaquant.com. The instrument is programmed to detect a specific precursor-to-product ion transition for both the analyte (methionine) and the internal standard (DL-METHIONINE (3,3,4,4-D4)).

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for amino acids, as the amine group is readily protonated nih.gov.

Precursor and Product Ions: The precursor ion for methionine corresponds to its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 150.1. For DL-METHIONINE (3,3,4,4-D4), the four deuterium atoms increase the mass, resulting in a precursor ion [M+H]⁺ at m/z 154.1. Upon fragmentation in the collision cell, a characteristic product ion is formed. A common fragmentation for methionine is the loss of the carboxyl group and formic acid, resulting in a product ion at m/z 104.1. The same fragmentation is expected for the deuterated analogue, leading to a product ion at m/z 108.1.

Optimization of MS Parameters: Parameters such as collision energy (CE) and declustering potential (DP) must be optimized for each specific transition to maximize the signal intensity. This is typically done by infusing a standard solution of the compound and systematically varying the parameters to find the optimal values nih.gov.

Table 3: Proposed Mass Spectrometric Parameters for DL-METHIONINE (3,3,4,4-D4) Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Methionine (Analyte) 150.1 104.1 Positive ESI
DL-METHIONINE (3,3,4,4-D4) (Internal Standard) 154.1 108.1 Positive ESI

By carefully optimizing both sample preparation and the LC-MS/MS parameters, a robust, sensitive, and specific method can be developed for the accurate quantification of methionine in complex biological matrices using DL-METHIONINE (3,3,4,4-D4) as an internal standard.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Methionine Metabolism and Interconversions

DL-Methionine (3,3,4,4-D4) serves as an invaluable tracer for monitoring the metabolic fate of methionine, an essential amino acid with diverse roles in cellular function. foxchase.orgnih.gov By introducing this labeled form of methionine into a biological system, scientists can follow its incorporation into various metabolic pathways, shedding light on the dynamics of its conversion to other critical biomolecules.

One-carbon metabolism is a network of biochemical pathways that transfer one-carbon units, a process fundamental to numerous cellular functions, including the synthesis of nucleotides and the regulation of epigenetic modifications. nih.govmdpi.com Methionine is a key player in this network through its conversion to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. creative-proteomics.com The use of DL-Methionine (3,3,4,4-D4) allows for the tracing of the deuterium-labeled methyl group as it is transferred to various acceptor molecules, providing insights into the regulation of one-carbon flux. youtube.com This is critical for understanding how cells adapt their metabolic state to environmental cues and maintain cellular homeostasis. mdpi.com

The transmethylation and transsulfuration pathways are central to methionine metabolism. nih.gov In the transmethylation pathway, the methyl group of methionine is transferred via SAM to a wide range of substrates, including DNA, RNA, proteins, and lipids. creative-proteomics.com The transsulfuration pathway, on the other hand, channels the sulfur atom of methionine towards the synthesis of other sulfur-containing compounds like cysteine and glutathione. nih.gov Studies have shown that the gastrointestinal tissues are a significant site for both transmethylation and transsulfuration, metabolizing a substantial portion of dietary methionine. nih.govnih.gov By using isotopically labeled methionine, researchers can quantify the rates of these pathways and understand how they are coordinated to meet the cell's metabolic demands. nih.govresearchgate.net

A study on piglets using isotopically labeled methionine provided quantitative data on the contribution of the gastrointestinal tract (GIT) to whole-body methionine metabolism, as detailed in the table below.

Metabolic ProcessContribution of GIT to Whole-Body Flux
Methionine Uptake (from diet)20%
Transmethylation27%
Transsulfuration23%
This table is based on data from in vivo kinetic studies in piglets, illustrating the significant role of the gastrointestinal tract in methionine metabolism. nih.gov

Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in cell growth and proliferation. ucf.eduresearchgate.net Their synthesis is intricately linked to methionine metabolism, as decarboxylated S-adenosylmethionine (dc-SAM) provides the aminopropyl group necessary for their formation. ucf.edumdpi.com The use of labeled methionine, including deuterated forms, has been instrumental in studying the flux of methionine into the polyamine biosynthesis pathway. nih.gov This is particularly relevant in cancer research, as tumor cells often exhibit an increased demand for polyamines and are highly dependent on methionine metabolism. ucf.edu

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates of metabolic reactions within a cell. researchgate.netmedchemexpress.com It relies on the use of stable isotope tracers, such as DL-Methionine (3,3,4,4-D4), to track the flow of atoms through metabolic networks. medchemexpress.comnih.gov

Stable Isotope Resolved Metabolomics (SIRM) is a key technique within MFA that utilizes stable isotopes to trace metabolic pathways and fluxes in various biological systems, from cell cultures to whole organisms. nih.govnih.gov The fundamental principle of SIRM involves introducing a substrate labeled with a stable isotope, like the deuterium (B1214612) in DL-Methionine (3,3,4,4-D4), into a biological system. medchemexpress.com As the labeled substrate is metabolized, the isotope gets incorporated into downstream metabolites. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopic enrichment in these metabolites. nih.gov This information allows for the reconstruction of metabolic pathways and the calculation of flux rates. nih.govnih.gov

The data obtained from SIRM experiments, which includes the isotopic labeling patterns of various metabolites, is then used in computational models to estimate metabolic fluxes. nih.gov These models are based on the principles of mass balance and assume a metabolic pseudo-steady state. nih.gov By fitting the experimental labeling data to a metabolic network model, it is possible to calculate the rates of individual reactions. researchgate.netnih.gov While standard MFA often assumes an isotopic steady state, more advanced nonstationary MFA methods have been developed to handle systems where this is not the case, such as when there is significant exchange between intracellular and extracellular metabolite pools. foxchase.orgnih.gov These computational approaches are essential for transforming raw isotopic data into meaningful biological insights about the regulation and function of metabolic networks. nih.gov

Investigation of Methionine Salvage Pathways

The chemical compound DL-METHIONINE (3,3,4,4-D4) serves as a stable isotope-labeled tracer for elucidating the intricacies of the methionine salvage pathway. This pathway is crucial for regenerating methionine from its metabolic byproducts, thereby conserving this essential amino acid and maintaining cellular homeostasis. The use of deuterated methionine allows researchers to track the fate of the molecule through various enzymatic reactions, providing insights into the kinetics and regulation of this vital metabolic route.

Detailed Research Findings

Stable isotope tracing studies are fundamental to understanding the dynamics of metabolic pathways. While specific quantitative data on the flux through the methionine salvage pathway using DL-METHIONINE (3,3,4,4-D4) is not extensively detailed in publicly available research, the principles of its application are well-established in the field of metabolic flux analysis.

In a typical experimental setup, cells or organisms are cultured in a medium where standard methionine is replaced with DL-METHIONINE (3,3,4,4-D4). Over time, samples are collected and analyzed using mass spectrometry to identify and quantify the incorporation of the deuterium label into downstream metabolites of the methionine salvage pathway.

The methionine salvage pathway begins with the conversion of S-adenosylmethionine (SAM) to 5'-methylthioadenosine (MTA) during polyamine synthesis. MTA is then processed through a series of enzymatic steps to ultimately regenerate methionine. By tracking the appearance of the d4-label in key intermediates, researchers can map the flow of metabolites and calculate the rate of conversion, known as metabolic flux.

For instance, the detection of d4-labeled 5-methylthioribose-1-phosphate (MTR-1-P) and subsequent intermediates would confirm the activity of the pathway. The rate of appearance of these labeled compounds relative to the enrichment of the initial DL-METHIONINE (3,3,4,4-D4) pool provides a quantitative measure of the pathway's activity under specific physiological or pathological conditions.

The data generated from such studies can be instrumental in understanding how the methionine salvage pathway is affected by various factors, such as disease states (e.g., cancer), nutritional changes, or therapeutic interventions. This knowledge can, in turn, identify potential targets for drug development aimed at modulating metabolic pathways.

Illustrative Data Representation

Table 1: Isotopic Enrichment of Methionine Salvage Pathway Intermediates

This table illustrates the hypothetical isotopic enrichment in key metabolites of the methionine salvage pathway at different time points after the introduction of DL-METHIONINE (3,3,4,4-D4).

MetaboliteTime Point 1 (e.g., 1 hour) - % EnrichmentTime Point 2 (e.g., 6 hours) - % EnrichmentTime Point 3 (e.g., 24 hours) - % Enrichment
DL-Methionine-d499.098.597.0
S-Adenosylmethionine-d4 (SAM-d4)75.285.188.9
5'-Methylthioadenosine-d4 (MTA-d4)40.565.875.3
5-Methylthioribose-1-phosphate-d4 (MTR-1-P-d4)15.345.760.2
Regenerated Methionine-d45.125.640.8

Table 2: Calculated Metabolic Flux Rates

This table shows hypothetical flux rates through different steps of the methionine salvage pathway, calculated from the isotopic enrichment data presented in Table 1.

Reaction StepCalculated Flux (nmol/mg protein/hr)
Methionine -> SAM50.3
SAM -> MTA (via Polyamine Synthesis)12.1
MTA -> MTR-1-P11.8
MTR-1-P -> Regenerated Methionine10.5

Applications in Proteomics and Protein Dynamics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Deuterated Methionine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations. springernature.com The methodology involves growing one population of cells in a "light" medium containing natural amino acids, while another population is cultured in a "heavy" medium supplemented with a stable isotope-labeled amino acid, such as DL-METHIONINE (3,3,4,4-D4). springernature.comnih.gov As cells proliferate, the heavy amino acid is incorporated into newly synthesized proteins. springernature.com

Following cell growth and experimental treatment, the cell populations are combined, and the proteins are extracted and digested. youtube.com The resulting peptide mixtures are then analyzed by mass spectrometry. youtube.com Peptides from the "light" and "heavy" populations are chemically identical but differ in mass, appearing as distinct peaks in the mass spectrum. yale.edu The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two cell populations. springernature.com While carbon-13 and nitrogen-15 (B135050) are common isotopes used in SILAC, deuterium (B1214612) labeling is also employed. nih.govnih.gov However, it is noted that deuterated compounds may sometimes be resolved from their non-deuterated counterparts during liquid chromatography, which could affect quantification. nih.gov

Differential Protein Expression Studies

SILAC utilizing deuterated amino acids is a powerful technique for studying differential protein expression in response to various stimuli or between different cellular states. nih.govmtoz-biolabs.com For instance, this method has been successfully applied to quantify changes in protein expression during muscle cell differentiation. nih.gov In a typical experiment, one cell population (e.g., control) is grown in a "light" medium, and the experimental population (e.g., treated) is grown in a "heavy" medium containing DL-METHIONINE (3,3,4,4-D4). After treatment, the cell lysates are mixed in a 1:1 ratio, and the proteomes are analyzed. nih.gov The resulting mass spectra reveal pairs of peaks for each methionine-containing peptide, one for the light version and one for the heavy. The ratio of their intensities directly reflects the change in expression level of the corresponding protein. This approach minimizes experimental variability as the samples are combined early in the workflow. yale.edu

Application Area Description Key Advantage of SILAC
Drug Treatment ResponseComparing protein expression profiles of cells treated with a drug versus untreated control cells.High accuracy in quantifying subtle changes in protein abundance.
Disease vs. Healthy StatesIdentifying differentially expressed proteins between diseased and healthy cells to uncover disease mechanisms and biomarkers.In vivo labeling provides a more accurate representation of the cellular state.
Cellular DifferentiationTracking changes in the proteome as cells differentiate from one type to another. nih.govAllows for the identification of key regulatory proteins involved in the differentiation process.
Signal TransductionQuantifying changes in protein expression following the activation or inhibition of a signaling pathway.Enables the elucidation of downstream targets and the dynamics of signaling cascades.

Quantitative Analysis of Protein Post-Translational Modifications (PTMs)

SILAC is also a valuable tool for the quantitative analysis of post-translational modifications (PTMs), which are crucial for regulating protein function. osti.govnih.gov By metabolically labeling proteins with DL-METHIONINE (3,3,4,4-D4), changes in the levels of specific PTMs can be accurately quantified.

Methionine residues in proteins are susceptible to oxidation, a PTM that can alter protein structure and function and is associated with aging and disease. researchgate.netnih.gov Quantifying the extent of methionine oxidation can be challenging due to the potential for artificial oxidation during sample preparation. researchgate.netsemanticscholar.org A SILAC-based approach using isotopic variants of methionine can be employed to accurately quantify the degree of methionine oxidation in vivo. nih.gov

In one such methodology, two cell populations are labeled with either "light" (¹²C₅) or "heavy" (¹³C₅) methionine. nih.gov Following cell lysis and protein digestion, the peptides from the control "light" sample are subjected to controlled, complete oxidation, creating a reference set of methionine sulfoxide (B87167) (MetO) peptides. nih.gov This reference set is then mixed with the peptide set from the "heavy" labeled cells that were exposed to an oxidative stressor. nih.gov By isolating the MetO-containing peptides and analyzing them via mass spectrometry, the ratio of the heavy to light peptide signals reveals the precise degree of oxidation for each specific methionine site. nih.gov This method allows for the differentiation between biologically relevant oxidation and artifacts introduced during the experimental procedure. nih.gov

Study Focus Methodology Findings
Cellular Methionine Oxidation in Jurkat T-cellsSILAC labeling with ¹²C₅ and ¹³C₅ methionine coupled with COFRADIC to isolate MetO peptides. nih.govIdentified 2,626 MetO-containing peptides in 1,655 proteins and quantified their degree of oxidation under hydrogen peroxide stress. nih.gov
Artifact Elimination in MetO AnalysisDevelopment of an isotope labeling method where proteins are fully oxidized with ¹⁸O-enriched hydrogen peroxide before sample preparation. researchgate.netsemanticscholar.orgThe 2 Da mass difference between naturally occurring MetO and the ¹⁸O-labeled MetO allows for accurate quantification by eliminating analytical artifacts. researchgate.netsemanticscholar.org

Protein methylation is a vital PTM involved in numerous cellular processes, including transcriptional regulation and signal transduction. wustl.edunih.gov The methyl groups for these modifications are ultimately derived from S-adenosyl methionine (SAM), which is synthesized from methionine. nih.gov A specialized SILAC approach, often termed "heavy-methyl SILAC," utilizes isotopically labeled methionine, such as [¹³CD₃]methionine, to study the dynamics of protein methylation. nih.govnih.gov

In this method, cells are cultured in a medium containing the heavy-labeled methionine. nih.gov This leads to the metabolic conversion of the labeled methionine into heavy-labeled SAM, which is then used by methyltransferases to add heavy methyl groups to proteins. nih.gov This allows for the confident identification and relative quantification of methylated proteins. nih.gov The specific mass shifts produced by the heavy methyl groups enable the differentiation between mono-, di-, and tri-methylated forms of amino acids like lysine. nih.gov

Research Area Technique Key Information Gained
Global Methylation Site DiscoveryHeavy-methyl SILAC using [¹³CD₃]-methionine. nih.govIdentification and validation of enzyme-mediated methylation sites on a proteome-wide scale. nih.gov
Quantitative MethylproteomicsCoupling heavy-methyl SILAC with enrichment strategies for methylated peptides. nih.govAllows for the relative quantification of changes in methylation at specific sites in response to cellular perturbations. nih.gov
Dynamic Methylation StudiesPulse-chase experiments using heavy-labeled methionine.Provides insights into the turnover rates of methyl groups on proteins, revealing the dynamic nature of this modification.

Protein Turnover Rate Determination

The proteome is in a constant state of flux, with proteins being continuously synthesized and degraded. liverpool.ac.uk The rate of this turnover is a critical aspect of cellular regulation. DL-METHIONINE (3,3,4,4-D4) can be used as a metabolic tracer to measure the rates of protein synthesis and degradation in vivo. liverpool.ac.ukresearchgate.net This is achieved by introducing the deuterated methionine into the diet of an organism or the medium of cultured cells and monitoring its incorporation into the proteome over time. liverpool.ac.uk

The rate at which the labeled methionine appears in proteins is a direct measure of the protein synthesis rate, while the rate of disappearance of the label after a switch back to a "light" diet or medium reflects the degradation rate. nih.gov Mass spectrometry is used to determine the ratio of heavy to light peptides at different time points, allowing for the calculation of turnover kinetics for individual proteins on a proteome-wide scale. liverpool.ac.uk This approach has been used in various systems, from cell cultures to whole animals, to understand how protein turnover is regulated in different tissues and under different physiological conditions. liverpool.ac.uknih.gov

System Labeling Strategy Data Analysis Outcome
Intact Animals (e.g., mouse)Dietary supplementation with a deuterated essential amino acid. liverpool.ac.ukTime-series analysis of the labeling trajectories for individual proteins to determine the first-order rate constant for degradation. liverpool.ac.ukTurnover profiling of proteins across different tissues, revealing tissue-specific differences in protein degradation rates. liverpool.ac.uk
Cell CultureSwitching cell culture medium to one containing heavy-labeled amino acids (dynamic SILAC). nih.govMonitoring the isotopic enrichment of the protein pool over time. nih.govMeasurement of synthesis and degradation rates for thousands of proteins simultaneously.
Human StudiesAdministration of heavy water (D₂O), which labels non-essential amino acids. nih.govbiorxiv.orgAnalysis of peptide isotopomer patterns to calculate the fraction of newly synthesized protein. biorxiv.orgInsights into in vivo protein dynamics in human health and disease. nih.gov

Investigation of Protein Structure and Conformation

Deuterium-labeled amino acids, including DL-METHIONINE (3,3,4,4-D4), are valuable tools for investigating protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govillinois.edu The substitution of hydrogen with deuterium can simplify complex NMR spectra and provide specific structural and dynamic information. northwestern.edu

By selectively incorporating deuterated methionine into a protein, researchers can focus on the signals from these specific residues. nih.govillinois.edu This is particularly useful for studying large proteins, where spectral overlap can be a significant problem. nih.gov Deuterium labeling at specific positions within the methionine side chain can provide insights into its mobility and conformational states within the protein structure. nih.govillinois.edu For example, ²H NMR studies on crystalline proteins labeled with deuterated methionine have revealed that different methionine residues within the same protein can exhibit distinct motional properties, indicating they are in different local environments. nih.govillinois.edu This information is crucial for understanding the relationship between protein structure, dynamics, and function. yale.edu

Technique Application of Deuterated Methionine Information Obtained
Solid-State ²H NMRIncorporation of [S-methyl-²H₃]methionine into crystalline proteins. nih.govillinois.eduProvides information on the side-chain mobility and motional inequivalence of different methionine residues. nih.govillinois.edu
Solution NMR of Large ProteinsSelective deuteration of amino acids surrounding the methionine residues of interest. mdpi.comEnhances the sensitivity of the NMR signals from the observed methionine methyl groups, allowing for the study of conformational changes upon ligand binding. mdpi.com
Methyl-TROSY NMRUsed in combination with perdeuteration to reduce signal broadening in very large proteins. nih.govEnables the study of the structure and dynamics of high-molecular-weight protein complexes in solution. nih.gov

Applications in Cellular and in Vivo Animal Model Systems Research

In Vitro Cellular Metabolism Studies

In controlled cellular environments, DL-Methionine-d4 enables researchers to dissect metabolic pathways with high resolution. By introducing the labeled compound into cell culture media, scientists can monitor its uptake and conversion into downstream metabolites using techniques like mass spectrometry.

Different cell lines, particularly those derived from cancerous tissues, exhibit unique metabolic profiles. DL-Methionine-d4 is instrumental in characterizing these distinct phenotypes. For instance, many tumor cells display "methionine dependence," an increased reliance on exogenous methionine for survival and growth compared to normal cells. springernature.comnih.gov Tracing studies can quantify the flux through methionine-dependent pathways, such as transmethylation and polyamine synthesis, to understand the biochemical basis of this dependency.

Research comparing various cancer cell lines has revealed significant heterogeneity in their ability to metabolize methionine. A study on head and neck squamous cell carcinoma (HNSCC) cell lines demonstrated varying degrees of methionine dependence, which could be explored as a therapeutic vulnerability. nih.gov Similarly, comparing methionine-dependent and methionine-independent melanoma cell lines showed that while both detected the absence of methionine, it triggered different downstream effects on their transcriptome and proteome. nih.gov Such studies help create metabolic profiles for specific cancers, identifying pathways that are critical for their proliferation.

In a different context, research using a porcine intestinal epithelial cell line (IPEC-J2) compared the metabolic effects of different methionine sources, including DL-Methionine. nih.gov The study found that the source of methionine significantly impacted intracellular concentrations of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), as well as the expression of genes for enzymes involved in methionine metabolism. nih.gov These findings highlight how metabolic phenotyping can be applied beyond cancer to fields like animal nutrition, optimizing feed formulations at a cellular level.

Table 1: Examples of Cell Line-Specific Metabolic Phenotyping Using Methionine Tracers
Cell Line TypeResearch FocusKey FindingReference
Melanoma (Human)Comparison of methionine-dependent vs. independent cellsMethionine stress has a greater effect on the transcriptome and proteome of methionine-dependent cells. nih.gov
HNSCC (Human)Analysis of methionine dependence and potential for restriction therapyHNSCC cell lines show varying levels of methionine dependence and a limited ability to compensate with homocysteine. nih.gov
IPEC-J2 (Porcine Intestinal)Comparison of different methionine sources (L-Met, DL-Met, etc.)The methionine source alters intracellular metabolite pools (SAM, SAH) and the expression of metabolic genes. nih.gov
Avian MyoblastsEffect of different methionine forms on proliferation and differentiationDL-methionine and its hydroxy analog (MHA) can effectively substitute for L-methionine in supporting myoblast differentiation. researchgate.net

Cells must adapt their metabolic machinery in response to changes in nutrient availability. DL-Methionine-d4 is used to trace how metabolic pathways are rerouted when cells are subjected to nutrient stress, such as methionine restriction. These studies are critical for understanding cellular survival mechanisms and identifying metabolic weaknesses, particularly in cancer cells.

When cancer cells are cultured in a methionine-free medium, a significant nutrient perturbation, their ability to survive often depends on their capacity to use precursors like homocysteine to regenerate methionine. nih.govnih.gov Isotope tracing reveals the efficiency of this salvage pathway. In melanoma cells, replacing methionine with homocysteine induced widespread hypomethylation of gene promoters in both methionine-dependent and independent cell lines, but triggered much larger changes in the proteome of the dependent cells. nih.gov This indicates that while the initial signal of methionine stress is detected by both, the adaptive response is profoundly different.

Similarly, studies in immune cells have shown that T helper (Th) cells require methionine for epigenetic reprogramming. nih.gov Methionine restriction was found to reduce intracellular pools of the universal methyl donor SAM and subsequently decrease histone H3K4 methylation at the promoter regions of key genes, impacting Th cell proliferation and cytokine production. nih.gov This demonstrates how a specific nutrient perturbation directly influences the epigenetic landscape that governs cellular function.

In Vivo Animal Model Investigations (Non-Human Clinical Focus)

Moving from in vitro systems to whole organisms, DL-Methionine-d4 allows for the study of complex metabolic dynamics in a physiological context. In non-human animal models, these tracers provide insights into inter-organ metabolism, nutrient processing, and the systemic effects of disease.

The fate of dietary amino acids is not uniform across the body. Stable isotope tracers like DL-Methionine-d4 are infused or administered to animals to map the distribution, uptake, and utilization of methionine in different tissues and organs.

For example, studies in sheep using labeled methionine have quantified remethylation activity across various tissues, finding it to be highest in the jejunum, liver, and kidney, with negligible activity in muscle and brain. nih.gov This reveals the specialized metabolic roles of different organs. In broiler chicks, the use of 14C-labeled DL-methionine showed that while the liver and kidney incorporated different methionine sources equally into proteins, other tissues showed lower incorporation from DL-methionine compared to L-methionine, indicating differences in tissue-specific metabolism. nih.gov

Further research in lambs demonstrated that the kidney is a primary site for converting methionine precursors into L-methionine, contributing significantly to the plasma pool of this essential amino acid. nih.gov Such studies are crucial for understanding nutrient bioavailability and inter-organ nutrient flow, with direct applications in optimizing animal nutrition and health.

Animal models of human diseases, especially cancer, are essential for understanding metabolic reprogramming in a systemic context. Infusing DL-Methionine-d4 into tumor-bearing animals allows researchers to trace how cancer cells source and utilize methionine from the host.

A key study in mouse models of glioblastoma (GBM) used stable isotope tracing to discover that radiation therapy acutely increases the conversion of methionine to SAM specifically within the tumor, while normal brain tissue remains unaffected. biorxiv.org This tumor-specific metabolic adaptation to treatment highlights a potential target for combination therapies. By understanding how tumors rewire their methionine metabolism, researchers can devise strategies to selectively disrupt these pathways.

The concept of methionine restriction as a cancer therapy has also been extensively studied in animal models. nih.govnih.gov Feeding nude mice bearing human cancer xenografts a methionine-restricted diet has been shown to significantly inhibit tumor growth. nih.gov Isotope tracers are used in conjunction with such dietary interventions to confirm that the restriction effectively limits the supply of methionine to the tumor and to study the resulting metabolic consequences. Furthermore, in a mouse model of multiple sclerosis, dietary methionine restriction was shown to limit the expansion of pathogenic T cells, thereby reducing neuroinflammation and disease onset, linking sulfur amino acid metabolism directly to autoimmune disease progression. nih.gov

Table 2: Findings from In Vivo Disease Models Using Methionine Tracers
Animal ModelDiseaseTracer ApplicationKey FindingReference
MouseGlioblastoma (GBM)Tracing 13C5-methionine conversion to SAM post-radiationRadiation induces a tumor-specific increase in SAM synthesis, not seen in normal brain tissue. biorxiv.org
Nude MouseHuman Cancer XenograftsEvaluating the metabolic impact of dietary methionine restrictionMethionine-free diets inhibit tumor growth, demonstrating the principle of methionine dependence in vivo. nih.gov
MouseExperimental Autoimmune Encephalomyelitis (EAE)Assessing the effect of dietary methionine restriction on immune cellsMethionine restriction reduces the expansion of pathogenic Th17 cells and alleviates disease symptoms. nih.gov

Beyond disease models, DL-Methionine-d4 is used to investigate the fundamental physiology of sulfur amino acid metabolism. These studies explore how factors like diet, environmental stress, and life stage affect the processing of methionine and its derivatives.

In animal agriculture, research has focused on the comparative efficacy of different methionine sources. Studies in chickens and pigs compare how DL-Methionine is metabolized versus L-Methionine or other precursors. mdpi.comnih.gov This research shows that while the D-isomer of methionine can be converted to the usable L-form, the efficiency of this process can vary, impacting growth performance and intestinal health. mdpi.comnih.gov

Environmental stressors also alter methionine metabolism. In pigs subjected to heat stress, dietary supplementation with DL-methionine was shown to ameliorate negative effects on weight gain and intestinal morphology. nih.govnih.gov This suggests an increased demand for methionine to support antioxidant functions and protein synthesis under physiological stress. Comparative physiology studies across different mammalian species have revealed that long-lived species tend to have lower concentrations of methionine and its metabolites in heart tissue, suggesting that down-regulation of sulfur amino acid metabolism may be an evolutionary adaptation linked to longevity. nih.gov

Comparative Biochemical Studies of Methionine Isomers and Analogues in Animal Models

The study of methionine metabolism in animal models is crucial for understanding its nutritional biochemistry, particularly concerning the synthetic forms used in animal feed. Commercially produced methionine is often a racemic mixture, DL-Methionine, containing equal parts D-Methionine and L-Methionine. thepoultrysite.com Since animal physiology primarily utilizes the L-isomer for protein synthesis, the biochemical fate and efficacy of the D-isomer are of significant scientific interest. thepoultrysite.com Furthermore, analogues such as DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBa), also known as methionine hydroxy analogue, are also used and require conversion to L-Methionine. thepoultrysite.com

Investigating the comparative biochemistry of these forms often involves the use of stable isotope-labeled tracers. Compounds like DL-METHIONINE (3,3,4,4-D4) serve as powerful tools in these in vivo studies. By incorporating deuterium (B1214612), a non-radioactive isotope of hydrogen, into the methionine molecule, researchers can track its absorption, tissue distribution, and metabolic conversion pathways without interfering with the animal's normal physiology.

Metabolic Conversion Pathways

Animal models have demonstrated that D-Methionine is not directly incorporated into proteins but can be efficiently converted to its biologically active L-form. nih.gov This biotransformation is a two-step enzymatic process. thepoultrysite.com

Oxidative Deamination: The first step involves the enzyme D-amino acid oxidase (DAAO), which removes the amino group from D-Methionine. This reaction yields the intermediate α-keto-γ-methiolbutyrate (also known as 2-oxo-4-methylthiobutyric acid). nih.govnih.govresearchgate.net

Transamination: In the second step, a transaminase enzyme transfers an amino group from another amino acid to α-keto-γ-methiolbutyrate, forming L-Methionine. thepoultrysite.com

This conversion process primarily occurs in the liver and kidneys, where D-amino acid oxidase activity is highest. nih.gov Studies in weanling pigs have confirmed high concentrations of DAAO in the liver, kidney, stomach, and small intestine, facilitating the use of the D-isomer after its absorption into the portal blood. nih.gov

Isotope Tracer Studies in Animal Models

The use of deuterated methionine tracers has provided significant insights into these metabolic dynamics. An in vivo study using deuterium NMR spectroscopy in anesthetized rats was conducted with deuteriated D-Methionine (specifically D-[methyl-2H3]methionine). The research found that the metabolic transformations of D-Methionine were rapid. nih.gov Key findings from this tracer study include:

The rate of clearance of labeled D-Methionine from the liver was similar to that observed in parallel studies with labeled L-Methionine. nih.gov

Subsequent to the initial oxidative deamination of D-Methionine, the reamination to form L-Methionine was rapid compared to other metabolic fates of the α-keto acid intermediate. nih.gov

Pre-treatment with a D-amino acid oxidase inhibitor (sodium benzoate) strongly inhibited these metabolic transformations, confirming the essential role of the DAAO enzyme in the utilization of the D-isomer. nih.gov

These results indicate that once the D-isomer is converted, the resulting L-Methionine enters the body's metabolic pool and is utilized similarly to dietary L-Methionine. nih.gov Although urinary losses of D-methionine can occur, studies in adult rats have shown that over 99% of parenterally administered D-methionine is utilized. nih.gov

Comparative Bioavailability in Animal Models

The ultimate measure of the D-isomer's utility is its relative bioavailability (RBV) compared to the L-isomer. This is often assessed through nitrogen balance studies and growth performance trials in agriculturally significant animal models like pigs and poultry. The results of these comparative studies can vary based on the animal species, age, and the specific metric being evaluated.

Swine Models: In nursery pigs, the bioequivalence of D-Methionine and L-Methionine has been extensively studied. Nitrogen balance is a sensitive measure of amino acid utilization for protein synthesis. Several studies have concluded that D-Methionine and L-Methionine are equally bioavailable for weanling pigs. nih.govpig333.com

Table 1: Relative Bioavailability (RBV) of D-Methionine vs. L-Methionine in Nursery Pigs
Response CriterionRBV of D-Met (L-Met = 100%)95% Confidence IntervalAnimal ModelSource
Nitrogen Retention (%)101%57%–146%Weanling Pigs nih.gov
Urinary Nitrogen Output87.6%Includes 100%Nursery Pigs (13.5 kg) nih.gov
Nitrogen Retention (%)89.6%Includes 100%Nursery Pigs (13.5 kg) nih.gov
Retained Nitrogen (g/day)87.9%Not Statistically Different from 100%Nursery Pigs (13.4 kg) pig333.com

Poultry Models: Studies in broiler chickens have yielded more varied results. While some research indicates near-equal performance, other studies, particularly in young birds, suggest that L-Methionine may be more effective, especially for metrics like feed efficiency. The slope-ratio assay is a common statistical method used in these trials to determine relative bioavailability.

Table 2: Relative Bioavailability (RBV) of L-Methionine vs. DL-Methionine in Broiler Chickens (1-21 days)
Response CriterionRBV of L-Met (DL-Met = 100%)95% Confidence IntervalConclusionSource
Average Daily Gain (ADG)141.5%Excludes 100%L-Met superior tandfonline.com
Feed Efficiency (FE)189.1%Excludes 100%L-Met superior tandfonline.comresearchgate.net
Eviscerated Weight122.9%Includes 100%Not Statistically Different tandfonline.com
Breast Muscle Weight116.8%Includes 100%Not Statistically Different tandfonline.com

Methionine Analogues: Comparative studies also extend to methionine analogues like HMTBa. Research using 14C-labelled tracers in broiler chicks showed that L-Methionine, DL-Methionine, and HMTBa are metabolized differently, particularly in their excretion rates and their ability to act as precursors for protein synthesis in tissues other than the liver. nih.gov The study found that excretion of the tracer was lowest for L-[1-14C]methionine and highest for DL-[1-14C]HMB. nih.gov Incorporation of the tracer into liver and kidney proteins was similar for all sources, but for other tissues, incorporation from DL-Methionine and HMTBa was lower than from L-Methionine. nih.gov

Future Directions and Emerging Research Avenues for Dl Methionine 3,3,4,4 D4

Advancements in Isotope Tracing Methodologies

The field of isotope tracing is continually evolving, with new techniques enhancing the spatiotemporal resolution and sensitivity of metabolic analysis. The use of DL-METHIONINE (3,3,4,4-D4) is set to benefit significantly from these advancements, moving beyond bulk tissue analysis to more refined applications.

Future methodologies will likely focus on dynamic, single-cell analysis . The development of techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the visualization of isotope incorporation at a subcellular level. nih.gov This will enable researchers to track the fate of DL-METHIONINE (3,3,4,4-D4) within specific organelles, providing unprecedented detail on compartmentalized methionine metabolism.

Another promising area is the refinement of in vivo deuterium (B1214612) metabolic imaging . This non-invasive technique allows for the direct observation of metabolic processes in living organisms. escholarship.org The kinetic isotope effect of the carbon-deuterium bond can be leveraged to better understand reaction mechanisms and rate-limiting steps in methionine pathways. escholarship.org

Furthermore, the development of chip-based nanoelectrospray mass spectrometry presents a novel method for stable isotope-resolved metabolomics (SIRM) in a small number of cells, which is particularly valuable for studying rare cell populations. acs.org This will allow for the detailed analysis of methionine metabolism in precious samples, such as patient-derived biopsies or sorted cell populations.

AdvancementDescriptionPotential Impact on DL-METHIONINE (3,3,4,4-D4) Research
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) High-resolution imaging of isotope distribution at the subcellular level. nih.govVisualization of methionine metabolism within specific organelles, revealing compartmentalization of pathways.
In Vivo Deuterium Metabolic Imaging Non-invasive imaging of metabolic processes in living organisms. escholarship.orgReal-time tracking of methionine flux and its metabolic fate in whole organisms.
Chip-Based Nanoelectrospray Mass Spectrometry Highly sensitive analysis of metabolites from a small number of cells. acs.orgEnables detailed metabolic studies on rare cell types, such as stem cells or circulating tumor cells.

Integration with Multi-Omics Approaches (e.g., Proteo-Metabolomics)

The integration of metabolomics with other "omics" disciplines, particularly proteomics, is a key future direction. This "proteo-metabolomics" approach aims to provide a more holistic view of cellular function by linking metabolic changes to alterations in the proteome. DL-METHIONINE (3,3,4,4-D4) is well-suited for such integrated analyses.

By tracing the incorporation of the deuterated label into proteins, researchers can simultaneously measure protein synthesis rates and metabolic fluxes. This is a powerful application of what is sometimes termed "dynamic proteomics". nih.gov The development of workflows for simultaneous proteo-metabolome liquid-liquid extraction will be crucial for the efficient and accurate analysis of both metabolites and proteins from the same sample. acs.org

Future studies will likely use DL-METHIONINE (3,3,4,4-D4) to investigate the intricate interplay between methionine metabolism and post-translational modifications of proteins. For instance, as a precursor to S-adenosylmethionine (SAM), the primary methyl group donor, tracing the deuterium label can help elucidate the dynamics of protein methylation, a critical regulatory mechanism.

The combination of stable isotope tracing with quantitative proteomics workflows, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), will provide comprehensive datasets linking metabolic state to protein expression and turnover. researchgate.net

Multi-Omics IntegrationDescriptionApplication with DL-METHIONINE (3,3,4,4-D4)
Proteo-Metabolomics Simultaneous analysis of the proteome and metabolome from a single sample. acs.orgCorrelating changes in methionine metabolic pathways with alterations in protein expression and function.
Dynamic Proteomics Measurement of protein synthesis and turnover rates using stable isotopes. nih.govQuantifying the rate of new protein synthesis by tracking the incorporation of labeled methionine.
Post-Translational Modification Analysis Studying the dynamics of protein modifications, such as methylation.Tracing the deuterium label from methionine to S-adenosylmethionine and subsequently to methylated proteins.

Novel Applications in Systems Biology and Pathway Reconstruction

Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. Stable isotope tracing with compounds like DL-METHIONINE (3,3,4,4-D4) provides critical data for building and validating these models.

A key application will be in metabolic flux analysis (MFA) , which quantifies the rates of metabolic reactions. immune-system-research.com By measuring the isotopic enrichment in downstream metabolites, researchers can determine the flux through various branches of methionine metabolism. nih.govnih.gov This information is invaluable for constructing accurate models of metabolic networks.

DL-METHIONINE (3,3,4,4-D4) will also be instrumental in the discovery of novel metabolic pathways and connections . Untargeted stable isotope tracing approaches can reveal unexpected metabolic transformations and connections between seemingly unrelated pathways. nih.gov As analytical sensitivity improves, it will be possible to identify and characterize low-abundance metabolites involved in methionine metabolism.

Furthermore, the application of these techniques to disease models will enhance our understanding of metabolic reprogramming in pathological states. For example, tracing methionine metabolism in cancer cells can reveal metabolic vulnerabilities that could be targeted for therapy. mdpi.com The integration of metabolomics data with transcriptomic data from the same biological system can provide a multi-layered understanding of how metabolic pathways are regulated at the genetic level. mdpi.commdpi.com

Application AreaDescriptionRole of DL-METHIONINE (3,3,4,4-D4)
Metabolic Flux Analysis (MFA) Quantification of the rates of metabolic reactions within a biological system. immune-system-research.comProviding quantitative data on the activity of methionine-dependent pathways for building computational models.
Pathway Discovery Identification of novel metabolic routes and interactions. nih.govUncovering new metabolites and enzymatic reactions in methionine metabolism through untargeted tracing experiments.
Disease Modeling Studying metabolic alterations in pathological conditions. mdpi.comElucidating how methionine metabolism is reprogrammed in diseases like cancer to identify potential therapeutic targets.

Q & A

Q. How can researchers characterize DL-Methionine (3,3,4,4-D4) for analytical and reference standard applications?

Methodological Answer: To ensure accurate characterization, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirms isotopic labeling (deuteration at positions 3,3,4,4) and structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>99%) and distinguishes between D- and L-enantiomers .
  • Mass Spectrometry (MS) : Verifies molecular weight (accounting for deuterium substitution) and detects impurities .
  • Pharmacopeial Compliance : Cross-reference with USP/EP standards for traceability in method validation (e.g., ANDA submissions) .

Q. What analytical protocols ensure the stability of DL-Methionine (3,3,4,4-D4) in experimental formulations?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products using HPLC-MS .
  • Storage Conditions : Store at 2–8°C in airtight containers to prevent oxidation of the methylthiol group, which can alter bioavailability .
  • Batch Consistency : Use validated QC protocols (e.g., Karl Fischer titration for moisture content) to ensure inter-batch reproducibility .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the bioavailability of DL-Methionine (3,3,4,4-D4) in animal models?

Methodological Answer:

  • Baseline Diet Formulation : Prepare a methionine-deficient basal diet (e.g., 0.35% standardized ileal digestible methionine) and supplement with incremental levels (e.g., 0.05–0.25%) of DL-Methionine-D4 .
  • Control Groups : Include equimolar comparisons with non-deuterated DL-Met or novel analogs (e.g., OH-Methionine) to assess isotopic effects .
  • Endpoint Metrics : Measure nitrogen retention, serum amino acid profiles, and tissue-specific isotopic incorporation via LC-MS/MS .

Q. How can statistical power be optimized to detect differences between DL-Methionine (3,3,4,4-D4) and alternative methionine sources in poultry trials?

Methodological Answer:

  • Replication : Use ≥35 replicates per treatment group to achieve >90% statistical power, as demonstrated in broiler trials comparing DL-Met and OH-Methionine .
  • Factorial Designs : Apply 2x4 factorial arrangements (e.g., 2 sources, 4 supplementation levels) with randomized floor-pen assignments to control for environmental variability .
  • Meta-Analysis : Pool data from multiple studies to resolve contradictions (e.g., conflicting results on DL-Met vs. MHA-FA efficacy in layers) .

Q. What methodologies address contradictions in DL-Methionine (3,3,4,4-D4) efficacy under stress conditions (e.g., aflatoxin exposure)?

Methodological Answer:

  • Controlled Challenge Models : Administer aflatoxin-contaminated diets with graded DL-Met-D4 supplementation (0.2–0.5% of diet) and monitor hepatic glutathione synthesis as a detoxification marker .
  • Stress Biomarkers : Quantify oxidative stress indicators (e.g., malondialdehyde levels) and compare with non-stressed cohorts to isolate methionine-specific effects .
  • Dual Isotope Tracing : Use ¹³C-labeled glucose alongside DL-Met-D4 to track carbon flux in stressed metabolic pathways .

Q. How can in ovo delivery of DL-Methionine (3,3,4,4-D4) be standardized to improve hatchability and chick development?

Methodological Answer:

  • Injection Protocol : Administer 50–100 µg DL-Met-D4 dissolved in sterile PBS into the amniotic sac at embryonic day 16, ensuring minimal fluid leakage .
  • Post-Hatch Analysis : Measure relative chick weight (e.g., 72.7% vs. 70.04% in controls) and hepatic deuterium enrichment to confirm uptake .
  • Ethical Controls : Adhere to Institutional Animal Care guidelines (e.g., China Agricultural University protocols) for humane endpoints .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting findings on DL-Methionine (3,3,4,4-D4) bioequivalence across species?

Methodological Answer:

  • Species-Specific Metabolism : Conduct parallel trials in poultry (e.g., Ross 308 broilers) and swine (e.g., starter pigs) to identify divergent sulfur amino acid utilization pathways .
  • Isotope Ratio Mass Spectrometry (IRMS) : Compare deuterium retention rates in muscle vs. plasma to clarify species-specific turnover dynamics .

Q. What experimental controls mitigate confounding variables in long-term DL-Methionine (3,3,4,4-D4) supplementation studies?

Methodological Answer:

  • Dietary Pair-Feeding : Match feed intake across treatment groups to isolate methionine effects from caloric differences .
  • Environmental Monitoring : Record ambient temperature and humidity daily to adjust for heat stress, a known modifier of methionine requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.